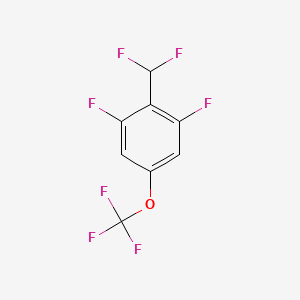

2,6-Difluoro-4-(trifluoromethoxy)benzodifluoride

CAS No.: 1803731-85-2

Cat. No.: VC2764007

Molecular Formula: C8H3F7O

Molecular Weight: 248.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803731-85-2 |

|---|---|

| Molecular Formula | C8H3F7O |

| Molecular Weight | 248.1 g/mol |

| IUPAC Name | 2-(difluoromethyl)-1,3-difluoro-5-(trifluoromethoxy)benzene |

| Standard InChI | InChI=1S/C8H3F7O/c9-4-1-3(16-8(13,14)15)2-5(10)6(4)7(11)12/h1-2,7H |

| Standard InChI Key | GONDGPPLWHFKMV-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1F)C(F)F)F)OC(F)(F)F |

| Canonical SMILES | C1=C(C=C(C(=C1F)C(F)F)F)OC(F)(F)F |

Introduction

Structural Characteristics and Identification

Molecular Structure and Properties

The compound features a benzene ring with two fluorine atoms at positions 2 and 6, a trifluoromethoxy group (-OCF₃) at position 4, and two additional fluorine atoms. Its molecular structure can be represented in a simplified form as a benzene ring with these specific substitutions.

Table 1. Physical and Chemical Properties of 2,6-Difluoro-4-(trifluoromethoxy)benzodifluoride

The presence of multiple fluorine atoms in the structure contributes to the compound's stability and unique electronic properties. The trifluoromethoxy group (-OCF₃) is particularly important as it enhances the compound's lipophilicity and influences its chemical reactivity.

Synthesis Methods

Characterization Techniques

After synthesis, the compound is typically characterized using advanced analytical techniques:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (particularly ¹⁹F NMR and ¹H NMR)

-

Mass spectrometry for molecular weight confirmation

-

Infrared spectroscopy for functional group identification

-

Elemental analysis for composition verification

These techniques ensure the structure and purity of the synthesized compound before its application in further research or industrial processes.

Chemical Properties and Reactivity

General Reactivity

As an organofluorine compound, 2,6-Difluoro-4-(trifluoromethoxy)benzodifluoride exhibits distinctive reactivity patterns influenced by the electron-withdrawing effects of its fluorine atoms. These effects typically include:

-

Reduced nucleophilicity of the aromatic ring

-

Increased stability against oxidation

-

Altered reactivity in substitution reactions

-

Specialized intermolecular interactions

| Reaction Type | Conditions | Potential Products | Reactivity Notes |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | Strong nucleophiles, elevated temperatures | Substituted derivatives | Likely occurs at positions activated by fluorine atoms |

| Metal-catalyzed Coupling | Palladium catalysts, appropriate coupling partners | Biaryl compounds | Requires specialized conditions |

| Reduction | Hydride reducing agents | Reduced derivatives | Selective reduction possible |

| Electrophilic Aromatic Substitution | Strong electrophiles | Limited substitution products | Low reactivity due to deactivation |

The presence of the difluoride groups likely makes this compound a versatile building block in organic synthesis, particularly for preparing specialized fluorinated materials with applications in pharmaceuticals and advanced materials.

Applications in Research and Industry

Materials Science Applications

Highly fluorinated compounds like 2,6-Difluoro-4-(trifluoromethoxy)benzodifluoride are valuable in materials science for creating:

-

Fluorinated polymers with enhanced chemical resistance

-

Specialty coatings with water and oil repellency

-

Advanced electronic materials for devices

-

Materials with unique thermal properties

The stability of C-F bonds and the unique electronic properties of fluorinated aromatics make them particularly valuable in these applications.

Agrochemical Research

In agrochemical development, compounds with structural similarities to 2,6-Difluoro-4-(trifluoromethoxy)benzodifluoride may serve as:

-

Precursors for herbicides and pesticides

-

Metabolically stable active ingredients

-

Building blocks for crop protection agents

The enhanced stability and specific reactivity of fluorinated compounds often translate to improved performance in agricultural applications.

| Hazard Type | Classification | Precautionary Measures |

|---|---|---|

| Acute Toxicity | Potentially harmful if swallowed | Avoid ingestion, wear appropriate PPE |

| Skin Irritation | Potentially irritating | Avoid skin contact, use protective gloves |

| Eye Irritation | Potentially irritating | Use eye protection |

| Respiratory Effects | May cause respiratory irritation | Use in well-ventilated areas, respiratory protection |

These classifications are extrapolated from similar fluorinated benzaldehyde compounds such as 2,6-Difluoro-4-(trifluoromethyl)benzaldehyde, which has documented hazard information .

Comparison with Similar Compounds

Structural Analogs

Several related fluorinated compounds share structural similarities with 2,6-Difluoro-4-(trifluoromethoxy)benzodifluoride:

Table 4. Comparison of 2,6-Difluoro-4-(trifluoromethoxy)benzodifluoride with Related Compounds

These structural differences, though subtle, can significantly impact chemical reactivity, physical properties, and applications of these compounds.

Property Comparisons

The variation in fluorine positioning and functional groups among these related compounds leads to different:

-

Electronic distributions within the molecules

-

Reactivity profiles in chemical transformations

-

Physical properties such as melting point and solubility

-

Interaction capabilities with biological targets or material matrices

Recent Research and Developments

Synthetic Methodologies

Recent research in fluorine chemistry has focused on developing more efficient and environmentally friendly methods for synthesizing highly fluorinated compounds like 2,6-Difluoro-4-(trifluoromethoxy)benzodifluoride. These advances include:

-

Metal-catalyzed coupling reactions with improved selectivity

-

Flow chemistry approaches for safer handling of fluorinating reagents

-

Green chemistry methodologies to reduce waste and hazardous reagents

-

Novel fluorine sources with enhanced stability and reactivity

Emerging Applications

Emerging applications for fluorinated compounds like 2,6-Difluoro-4-(trifluoromethoxy)benzodifluoride include:

-

Components in high-performance electronic devices

-

Building blocks for specialized pharmaceuticals targeting challenging disease pathways

-

Elements in advanced imaging materials

-

Constituents in next-generation polymeric materials with specialized properties

These applications leverage the unique electronic, physical, and chemical properties that fluorinated compounds provide.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume